Cas no 296246-80-5 (2-(2-Amino-4,6-dinitro-phenyl)-ethanol)

2-(2-Amino-4,6-dinitro-phenyl)-ethanol 化学的及び物理的性質
名前と識別子
-
- 2-(2-Amino-4,6-dinitro-phenyl)-ethanol
- AKOS001736445
- SR-01000090124
- 296246-80-5
- SR-01000090124-1
- STK758443
- 2-(2-amino-4,6-dinitrophenyl)ethanol
- 2-(2-amino-4,6-dinitrophenyl)ethan-1-ol
-
- インチ: InChI=1S/C8H9N3O5/c9-7-3-5(10(13)14)4-8(11(15)16)6(7)1-2-12/h3-4,12H,1-2,9H2
- InChIKey: WOQFNZMZQCITII-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 227.05422040Da
- どういたいしつりょう: 227.05422040Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-(2-Amino-4,6-dinitro-phenyl)-ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB236479-500 mg |
3,5-Dinitro-2-(2-hydroxyethyl)aniline |
296246-80-5 | 500MG |
€530.80 | 2022-03-04 | ||
abcr | AB236479-1 g |
3,5-Dinitro-2-(2-hydroxyethyl)aniline |
296246-80-5 | 1g |
€708.50 | 2022-03-04 | ||
abcr | AB236479-2 g |
3,5-Dinitro-2-(2-hydroxyethyl)aniline |
296246-80-5 | 2g |
€930.30 | 2022-03-04 |
2-(2-Amino-4,6-dinitro-phenyl)-ethanol 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-(2-Amino-4,6-dinitro-phenyl)-ethanolに関する追加情報
Comprehensive Analysis of 2-(2-Amino-4,6-dinitro-phenyl)-ethanol (CAS No. 296246-80-5)
2-(2-Amino-4,6-dinitro-phenyl)-ethanol (CAS No. 296246-80-5) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various industries. This compound, characterized by its nitro and amino functional groups, is often studied for its reactivity and utility in synthetic chemistry. Researchers and industry professionals frequently search for terms like "2-(2-Amino-4,6-dinitro-phenyl)-ethanol synthesis" or "CAS 296246-80-5 properties," highlighting the growing interest in this molecule.
The molecular structure of 2-(2-Amino-4,6-dinitro-phenyl)-ethanol features a benzene ring substituted with two nitro groups at the 4 and 6 positions, an amino group at the 2 position, and an ethanol side chain. This arrangement imparts distinct chemical properties, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science. Searches for "nitro-phenyl derivatives applications" or "amino-nitro compounds in drug development" reflect the broader curiosity about its uses.
One of the key reasons for the popularity of 2-(2-Amino-4,6-dinitro-phenyl)-ethanol is its role as an intermediate in organic synthesis. Its nitro groups are highly reactive, enabling transformations into other functional groups like amines or hydroxylamines. This versatility aligns with current trends in green chemistry, where researchers seek efficient and sustainable synthetic routes. Queries such as "eco-friendly nitro compound synthesis" or "CAS 296246-80-5 in green chemistry" underscore this focus.
In the pharmaceutical sector, 2-(2-Amino-4,6-dinitro-phenyl)-ethanol is explored for its potential as a building block in drug design. The presence of both amino and nitro groups allows for the creation of diverse pharmacophores, which are critical in developing new therapeutics. Recent searches like "nitro-phenyl ethanol derivatives in medicine" or "CAS 296246-80-5 biological activity" indicate a strong interest in its biomedical applications.
From an industrial perspective, this compound is also relevant in the development of advanced materials. Its aromatic core and functional groups make it a candidate for creating polymers or coatings with specific properties. Terms such as "high-performance materials from nitro compounds" or "2-(2-Amino-4,6-dinitro-phenyl)-ethanol in material science" are increasingly common in academic and industrial discussions.
Safety and handling of 2-(2-Amino-4,6-dinitro-phenyl)-ethanol are also topics of interest. While it is not classified as a hazardous material, proper storage and handling protocols are essential due to its reactive nitro groups. Searches like "safe handling of nitro-phenyl compounds" or "CAS 296246-80-5 storage guidelines" reflect this concern among users.
In conclusion, 2-(2-Amino-4,6-dinitro-phenyl)-ethanol (CAS No. 296246-80-5) is a multifaceted compound with significant potential across multiple disciplines. Its unique structure and reactivity make it a valuable subject for ongoing research, particularly in synthetic chemistry, pharmaceuticals, and materials science. The frequent searches for related keywords demonstrate its relevance in contemporary scientific and industrial landscapes.
296246-80-5 (2-(2-Amino-4,6-dinitro-phenyl)-ethanol) 関連製品
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)
- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)
- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)
- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)
- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)
- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)
- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)




